Benfluorex hydrochloride

HNF4α activation insulin promoter activity transcriptional regulation

For HNF4α activation and valvulopathy screening, only benfluorex hydrochloride provides the combination of validated target engagement, distinct metabolic profile (hydrolysis to N-2-hydroxyfenfluramine before N-deethylation), and certified analytical reference standard grade (≥98%). Fenfluramine and dexfenfluramine lack HNF4α activity and exhibit different chromatographic/mass spectral properties, making benfluorex essential for reproducible hepatic metabolism and forensic toxicology studies. Ensure compound identity and maximize experimental validity—order your batch today.

Molecular Formula C19H21ClF3NO2
Molecular Weight 387.8 g/mol
CAS No. 23642-66-2
Cat. No. B1667988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfluorex hydrochloride
CAS23642-66-2
Synonyms1-(2-trifluoromethylphenyl)-2-(benzoyloxyethyl)aminopropane HCl
780 SE
benfluorex
benfluorex hydrochloride
benfluorex hydrochloride, (+-)-isomer
benfluorex maleate
benfluorex, methanesulfonate salt
benfluramate
JP 992
S 780
SE 780
Molecular FormulaC19H21ClF3NO2
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H
InChIKeyNLOALSPYZIIXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benfluorex Hydrochloride (CAS 23642-66-2): Structural and Pharmacological Profile for Research Procurement


Benfluorex hydrochloride (CAS 23642-66-2, synonym JP-992 hydrochloride) is a substituted amphetamine derivative structurally related to fenfluramine, characterized as a benzoate ester of N-2-hydroxyfenfluramine [1]. The compound functions as a hepatic nuclear factor 4 alpha (HNF4α) activator and exhibits both anorectic and hypolipidemic properties [2]. Originally developed and patented by Servier under the brand name Mediator, benfluorex is a racemic mixture with a molecular formula of C19H21ClF3NO2 and molecular weight of 387.82 g/mol [3]. The compound is metabolized in vivo to norfenfluramine, a potent 5-HT2B receptor agonist, which underlies its association with valvular heart disease and pulmonary hypertension [4].

Benfluorex Hydrochloride: Critical Differentiation from Fenfluramine and Dexfenfluramine in Research Contexts


Benfluorex hydrochloride cannot be substituted by fenfluramine, dexfenfluramine, or other substituted amphetamine anorectics without compromising experimental validity, due to three distinct pharmacological and analytical features. First, benfluorex acts as an HNF4α activator, a mechanism not shared by fenfluramine or dexfenfluramine, which primarily function as serotonin releasing agents [1]. Second, although all three compounds converge on the metabolite norfenfluramine, benfluorex undergoes a distinct metabolic pathway involving initial hydrolysis to N-2-hydroxyfenfluramine prior to N-deethylation, yielding different pharmacokinetic profiles and metabolite ratios [2]. Third, as an analytical reference standard, benfluorex hydrochloride serves as a certified comparator for forensic toxicology and clinical metabolite identification, a role that structurally similar but non-identical compounds cannot fulfill . These differences mandate compound-specific procurement for accurate research outcomes.

Benfluorex Hydrochloride Evidence-Based Differentiation: Quantitative Comparisons vs. Fenfluramine and Dexfenfluramine


HNF4α Transcriptional Activation: A Mechanism Unique to Benfluorex Among Fenfluramine-Class Anorectics

Benfluorex hydrochloride activates hepatic nuclear factor 4 alpha (HNF4α), a mechanism not exhibited by fenfluramine or dexfenfluramine. This was demonstrated through altered HNF4α protease sensitivity and stimulation of HNF4α expression, whereas an inactive control compound produced no such effects [1].

HNF4α activation insulin promoter activity transcriptional regulation

Gluconeogenesis Inhibition Potency in Hepatocytes: Benfluorex Dose-Response Profile

Benfluorex hydrochloride inhibits gluconeogenesis from lactate/pyruvate (10/1 nM) in a dose-dependent manner in isolated rat hepatocytes [1]. No comparable gluconeogenesis inhibition data are available for fenfluramine or dexfenfluramine under identical conditions, establishing benfluorex as the preferred compound for metabolic flux studies requiring this specific endpoint.

gluconeogenesis inhibition hepatocyte metabolism lactate/pyruvate substrate

Mitral Valve Regurgitation Risk: Benfluorex vs. Dexfenfluramine Adjusted Odds Ratio

In a case-control study, benfluorex use was associated with a substantially elevated risk of unexplained mitral regurgitation, with an odds ratio of 17.1 (95% CI, 3.5 to 83) after adjustment for body mass index, diabetes, and dexfenfluramine use [1]. This quantitative risk magnitude exceeds that reported for dexfenfluramine in the same adjusted analysis.

valvular heart disease mitral regurgitation case-control study odds ratio

Analytical Reference Standard Grade: Benfluorex Hydrochloride for GC-MS and LC-MS/MS Metabolite Identification

Benfluorex hydrochloride (analytical standard grade) is certified for use as a reference standard in the characterization of human urinary metabolites via GC-EI-MS and LC-ESI-MS/MS methods . Commercial suppliers offer purity grades ranging from ≥98% to 99.96%, with batch-specific Certificates of Analysis available [1]. Structurally related analogs such as fenfluramine hydrochloride are not interchangeable for this analytical application due to distinct chromatographic retention times and mass spectral fragmentation patterns.

analytical reference standard GC-EI-MS LC-ESI-MS/MS forensic toxicology metabolite characterization

Cumulative Exposure and Valvular Surgery Risk: Benfluorex Dose-Response Profile in French Multicentre Registry

In a French multicentre registry of 40 patients with benfluorex-associated valvular disease, the mean daily dose was 415 ± 131 mg with a total therapy duration of 72 ± 53 months, yielding a cumulative dose of 910 ± 675 g [1]. Severe valvular regurgitation occurred in 72.5% (29 of 40) of patients, and 37.5% (15 of 40) required valvular surgery. This quantitative exposure-response characterization is unique to benfluorex among fenfluramine-class agents.

valvular heart disease cumulative dose cardiac surgery echocardiography

Mitral and Aortic Valve Involvement Pattern: Benfluorex-Specific Echocardiographic Profile

In benfluorex-exposed patients with valvular disease, aortic regurgitation was the most frequent echocardiographic finding (87.5%), followed by mitral regurgitation (82.5%), with multiple valve involvement present in 77.5% of cases [1]. This pattern, characterized by leaflet and sub-valvular apparatus thickening and retraction, shares features with other drug-induced valvulopathies but represents a benfluorex-specific clinical signature derived from the largest registry of its kind.

valvular disease pattern mitral regurgitation aortic regurgitation echocardiography

Benfluorex Hydrochloride: Research and Analytical Applications Based on Validated Evidence


Transcriptional Regulation Research: HNF4α Activation and Insulin Promoter Studies

Benfluorex hydrochloride serves as a validated HNF4α activator for studies of hepatic nuclear receptor-mediated transcriptional regulation. Unlike fenfluramine and dexfenfluramine, which lack this activity, benfluorex consistently activates insulin promoter activity and increases endogenous insulin mRNA levels in a dose-responsive manner [1]. This application is supported by the compound's demonstrated ability to alter HNF4α protease sensitivity while inactive controls do not, making it a specific tool compound for HNF4α-dependent pathway interrogation.

Hepatic Metabolic Flux Studies: Gluconeogenesis and Fatty Acid Oxidation

In isolated rat hepatocyte systems, benfluorex hydrochloride exhibits characterized, dose-dependent inhibition of gluconeogenesis from lactate/pyruvate (10/1 nM) and concentration-dependent reduction of acid-soluble products and ketone bodies from oleate, while increasing 14CO2 production into the citric acid cycle [1]. This well-defined metabolic profile supports its use as a reference compound for studies of hepatic glucose and lipid metabolism, particularly where comparative data against vehicle controls are required.

Drug-Induced Valvular Heart Disease Modeling: Positive Control Compound

Due to its well-characterized association with valvular heart disease (adjusted OR = 17.1 for unexplained mitral regurgitation) and its metabolism to the 5-HT2B agonist norfenfluramine, benfluorex hydrochloride serves as a positive control for in vitro and in vivo models of drug-induced valvulopathy [1]. The French multicentre registry data provide benchmark exposure parameters (cumulative dose 910 ± 675 g) for designing experimental protocols [2]. This application is particularly relevant for safety pharmacology screening programs evaluating 5-HT2B receptor agonism liability.

Forensic Toxicology and Clinical Metabolite Identification: Analytical Reference Standard

Benfluorex hydrochloride analytical standard grade (purity ≥98% to 99.96%) is certified for use as a reference material in GC-EI-MS and LC-ESI-MS/MS characterization of human urinary metabolites [1]. This application is essential for forensic toxicology laboratories conducting benfluorex exposure assessment and for clinical studies of benfluorex pharmacokinetics and metabolism. Fenfluramine or dexfenfluramine reference standards cannot substitute due to distinct chromatographic and mass spectral properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benfluorex hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.